Flubromazolam

Descripción general

Descripción

Flubromazolam es una benzodiazepina de diseño altamente potente, conocida por sus fuertes efectos sedantes e hipnóticos. Es un derivado de la triazolobenzodiazepina, lo que significa que está estructuralmente relacionado con las benzodiazepinas tradicionales pero con un anillo de triazol fusionado al anillo de diazepina. Este compuesto ha ganado atención debido a su alta potencia y su potencial para el mal uso .

Métodos De Preparación

Flubromazolam se sintetiza a través de un proceso químico de múltiples pasosLas condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .

Los métodos de producción industrial para this compound no están bien documentados, probablemente debido a su estado como droga de diseño y su regulación en muchos países. los principios generales de la síntesis química a gran escala, como la optimización de las condiciones de reacción y los procesos de purificación, serían aplicables.

Análisis De Reacciones Químicas

Flubromazolam se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, a menudo usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, comúnmente usando reactivos como halógenos o agentes alquilantes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, altas temperaturas y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente incluyen varios derivados hidroxilados o halogenados .

Aplicaciones Científicas De Investigación

Forensic Toxicology

Flubromazolam's detection in biological samples is crucial for forensic investigations, particularly in cases of suspected drug-facilitated crimes or overdose. Advanced analytical techniques have been developed to identify and quantify this compound in various matrices.

| Method | Detection Limit | Sample Types |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS-MS) | 0.1 ng/mL | Blood, urine, hair |

| Ultra-High Performance Liquid Chromatography (UHPLC) | 0.5 ng/mL | Serum, urine |

| Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS) | 1.5 ng/mL | Postmortem samples |

This compound has been detected in urine samples from patients with negative results for classical benzodiazepines, indicating its role as a novel psychoactive substance that may evade standard drug screenings .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals significant insights into its effects and potential risks. Following administration, this compound exhibits a quick onset of action (10-45 minutes) with effects lasting from 3 to 6 hours, although after-effects can persist for up to 14 hours .

Key metabolic pathways include:

- Hydroxylation : Primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.

- Glucuronidation : Leading to the formation of various metabolites such as alpha-hydroxy-flubromazolam glucuronide .

Case Studies of Intoxication

Several case studies illustrate the severe effects associated with this compound use. A notable case involved a 27-year-old male who presented with deep coma and respiratory failure after ingesting a 3 mg dose. Toxicological analysis revealed this compound concentrations of 59 ng/mL in serum and 105 ng/mL in urine approximately 19 hours post-ingestion .

Another case reported severe intoxication leading to hospitalization due to hypotension and rhabdomyolysis, emphasizing the drug's potential for life-threatening consequences .

Clinical Implications

Despite being unapproved for medical use, this compound has been noted for its sedative, anxiolytic, and muscle relaxant properties. Users have reported experiences ranging from euphoria to severe withdrawal symptoms upon cessation . The high degree of protein binding (approximately 89%) contributes to its long half-life (10-20 hours), increasing the risk of unintentional overdoses .

Mecanismo De Acción

Flubromazolam ejerce sus efectos al mejorar la actividad del neurotransmisor inhibitorio ácido gamma-aminobutírico (GABA) en el receptor GABA-A. Esta interacción aumenta la entrada de iones cloruro en las neuronas, lo que lleva a la hiperpolarización y la disminución de la excitabilidad neuronal. El resultado es un pronunciado efecto sedante e hipnótico, junto con propiedades ansiolíticas y anticonvulsivas .

Comparación Con Compuestos Similares

Flubromazolam es similar a otras triazolobenzodiazepinas como clonazolam, descloroetizolam y meclonazepam. se distingue por su alta potencia y larga duración de acción. En comparación con las benzodiazepinas tradicionales como diazepam y alprazolam, this compound tiene una mayor afinidad por el receptor GABA-A y produce efectos sedantes más fuertes a dosis más bajas .

Compuestos similares incluyen:

Clonazolam: Conocido por su alta potencia y rápido inicio de acción.

Descloroetizolam: Una tienodiazepina con efectos similares pero una estructura química diferente.

Meclonazepam: Una benzodiazepina de diseño con efectos antiparasitarios adicionales.

Actividad Biológica

Flubromazolam is a potent designer benzodiazepine that has gained attention due to its high sedative effects and potential for misuse. As a member of the triazolobenzodiazepine class, it exhibits significant biological activity, including sedation, anxiolysis, and amnesia. This article explores the pharmacological properties, metabolism, detection in biological samples, and case studies associated with this compound.

Pharmacological Effects

This compound demonstrates a variety of pharmacological effects, primarily characterized by:

- Sedation : Users report strong sedative effects starting within 20 to 45 minutes after ingestion, lasting from 3 to 6 hours, with after-effects potentially extending up to several days .

- Amnesia : Partial amnesia is frequently noted among users, particularly at higher doses .

- Bradycardia : Cases of this compound overdose have reported persistent bradycardia as a clinical manifestation .

Case Studies

- Healthy Volunteer Study :

- Overdose Case :

- Patient : 27-year-old male with a history of substance use

- Dose : Ingested varying doses (up to 3 mg)

- Symptoms : Deep coma, respiratory failure, hypotension, and rhabdomyolysis were observed .

- Outcome : The patient required mechanical ventilation and was treated with flumazenil, an antagonist for benzodiazepines.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism primarily via the cytochrome P450 system (CYP3A4/5) and UGT1A4 enzymes. Key metabolites include:

- α-Hydroxy-flubromazolam

- 4-Hydroxy-flubromazolam

- This compound N-glucuronide

The terminal elimination half-life of this compound is estimated to be between 10 to 20 hours following a single dose of 0.5 mg .

Table: Metabolic Pathways and Key Findings

| Metabolite | Formation Process | Reference |

|---|---|---|

| α-Hydroxy-flubromazolam | Hydroxylation | Huppertz et al., 2018 |

| 4-Hydroxy-flubromazolam | Hydroxylation | Noble et al., 2017 |

| This compound N-glucuronide | Glucuronidation | Moosmann & Auwärter, 2018 |

Detection in Biological Samples

This compound can be detected in various biological matrices using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Detection Period : this compound and its metabolites can be identified in urine for up to 6.5 days post-ingestion .

- Concentration Levels : In toxicological analyses, concentrations have been reported ranging from 5.4 to 1500 ng/mL in urine samples .

Table: Summary of Detection Studies

| Study Type | Sample Type | Detection Method | Key Findings |

|---|---|---|---|

| Toxicological Analysis | Urine | LC-MS/MS | Detected in 96 out of 390 samples |

| Postmortem Analysis | Blood | High-resolution MS | Concentrations ranged from 0.4 to 100 μg/L |

| Self-experiment | Serum & Urine | LC-MS/MS | Peak serum concentrations as low as 8 ng/mL |

Propiedades

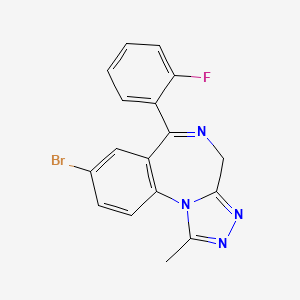

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.